2-(Aminooxy)pyridine

Description

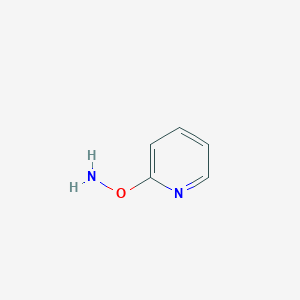

2-(Aminooxy)pyridine is a pyridine derivative featuring an aminooxy (-ONH₂) functional group at the 2-position of the aromatic ring. This structural motif confers unique reactivity, particularly in oxime ligation and bioconjugation chemistry, due to the nucleophilic aminooxy group’s ability to react with carbonyl compounds (e.g., ketones, aldehydes) .

Properties

IUPAC Name |

O-pyridin-2-ylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-8-5-3-1-2-4-7-5/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZMCEAGAWAGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-(Aminooxy)pyridine with structurally related pyridine derivatives, emphasizing substituent effects on properties and applications:

Physical and Chemical Properties

- Solubility: Aminooxy derivatives (e.g., 5-[(Aminooxy)methyl]-pyridine) exhibit higher polarity, enhancing solubility in polar solvents like DMF and ethanol compared to non-polar analogs like 2-Amino-4-methylpyridine .

- Melting Points: Substituent position significantly affects melting points. For instance, 5-Amino-2-methoxypyridine melts at 29–31°C , while 2-Amino-4-methylpyridine melts at 120–122°C due to increased molecular symmetry .

Key Research Findings

- Synthetic Efficiency: Aminooxy-containing pyridines require specialized protecting groups (e.g., tert-butyldimethylsilane) to prevent side reactions during synthesis .

- Toxicity: 2-Aminopyridine is highly toxic (LD₅₀: 200 mg/kg), necessitating stringent handling protocols, whereas aminooxy derivatives may pose lower acute toxicity .

- Biological Activity: The position of substituents (e.g., -CH₃ at C4 in 2-Amino-4-methylpyridine) enhances binding to enzymatic targets compared to C2-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.